molecular formula C20H25BrN2O4S B296811 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide

Número de catálogo B296811
Peso molecular: 469.4 g/mol
Clave InChI: TUZUWNRRUPSFPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide, also known as BMS-986142, is a novel small molecule inhibitor that is being developed for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that are involved in the signaling pathways of cytokines and growth factors.

Mecanismo De Acción

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes that are involved in the signaling pathways of cytokines and growth factors. By blocking JAK1, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide can prevent the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are responsible for the transcription of genes that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide are mainly related to its inhibition of JAK1 signaling. By reducing the levels of pro-inflammatory cytokines, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide can alleviate the symptoms of autoimmune diseases, such as joint pain, skin lesions, and gastrointestinal inflammation. However, it may also have some off-target effects on other JAK enzymes, which can lead to adverse events, such as infections, anemia, and thrombocytopenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide in lab experiments include its high selectivity for JAK1, its ability to penetrate cell membranes and reach intracellular targets, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, its limitations include its potential toxicity and off-target effects, its high cost and limited availability, and its dependence on the specific disease model and experimental conditions.

Direcciones Futuras

The future directions of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide research include the following:
1. Further optimization of its synthesis method to improve the yield, purity, and scalability of the product.
2. Evaluation of its efficacy and safety in larger and more diverse patient populations, including those with rare autoimmune diseases and comorbidities.
3. Investigation of its potential combination therapy with other immunosuppressive agents, such as corticosteroids, biologics, and small molecule inhibitors.
4. Development of biomarkers that can predict the response and toxicity of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide in individual patients.
5. Exploration of its therapeutic potential in other indications, such as cancer, fibrosis, and neuroinflammation.
In conclusion, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide is a promising JAK1 inhibitor that has shown potential for the treatment of autoimmune diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its clinical use.

Métodos De Síntesis

The synthesis method of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide involves several steps, including the reaction of 3-bromoaniline with p-toluenesulfonyl chloride to form 3-bromo-N-(p-toluenesulfonyl)aniline, which is then reacted with N-(3-ethoxypropyl)acetamide in the presence of a base to obtain the final product. The purity and yield of the product can be improved by using different solvents, temperatures, and reaction times.

Aplicaciones Científicas De Investigación

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown promising results in reducing the levels of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and improving the symptoms and disease activity in animal models and human patients.

Propiedades

Fórmula molecular

C20H25BrN2O4S

Peso molecular

469.4 g/mol

Nombre IUPAC

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C20H25BrN2O4S/c1-3-27-13-5-12-22-20(24)15-23(18-7-4-6-17(21)14-18)28(25,26)19-10-8-16(2)9-11-19/h4,6-11,14H,3,5,12-13,15H2,1-2H3,(H,22,24)

Clave InChI

TUZUWNRRUPSFPV-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C

SMILES canónico

CCOCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.